molecular formula C18H15Cl2N3O3 B2368950 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 897616-93-2

2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2368950
CAS No.: 897616-93-2
M. Wt: 392.24
InChI Key: APQYEHNOPUIDSW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetically designed small molecule featuring a pyrido[1,2-a]pyrimidin-4-one core scaffold, a privileged structure in medicinal chemistry. This acetamide derivative is of significant interest in early-stage drug discovery and pharmacological research, particularly for investigating structure-activity relationships in heterocyclic compounds. The molecular architecture consists of a 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl amine moiety linked via an acetamide bridge to a 2,4-dichlorophenoxy substituent, creating a multifunctional chemical entity suitable for exploring diverse biological targets. Pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated substantial research utility across multiple therapeutic areas, with documented investigations highlighting their potential as antimicrobial agents , selective enzyme inhibitors , and frameworks for novel heterocyclic systems . Specifically, related analogs have shown research activity against Mycobacterium tuberculosis and have been explored as elastase inhibitors and aldose reductase inhibitors . The presence of the dichlorophenoxy group suggests potential for enhanced bioavailability and target binding affinity through hydrophobic interactions. Researchers utilize this compound primarily as a chemical probe for studying kinase inhibition, developing anti-infective agents, and creating new heterocyclic architectures through nucleophilic condensation reactions . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Comprehensive analytical data including NMR, HPLC, and mass spectrometry are available to ensure compound identity and purity for research reproducibility.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-10-5-6-23-15(7-10)21-11(2)17(18(23)25)22-16(24)9-26-14-4-3-12(19)8-13(14)20/h3-8H,9H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQYEHNOPUIDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potential based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Common Name2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
CAS Number897616-93-2
Molecular FormulaC₁₈H₁₅Cl₂N₃O₃
Molecular Weight392.2 g/mol

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide often act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of pyrido[1,2-a]pyrimidines exhibit inhibitory effects on enzymes involved in metabolic pathways.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Anticancer Properties : Research has shown that certain pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity and Toxicity

The biological activity of 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide has been evaluated in various studies:

Anticancer Activity

A study focusing on similar compounds demonstrated their potential as anticancer agents. The mechanism involved the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines, including breast and colorectal cancer cells.

Toxicity Studies

Toxicological evaluations have indicated that exposure to related compounds may lead to organ damage at high doses. For instance:

  • Liver Toxicity : Studies involving 2,4-D (a related compound) revealed increases in lactate dehydrogenase (LDH) activity in liver tissues of treated animals, suggesting potential hepatotoxic effects .

Case Studies

A qualitative review highlighted the epidemiological data concerning exposure to 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide and its effects on human health. Most studies indicated low levels of toxicity at environmental exposure levels; however, occupational exposure showed a correlation with increased health risks.

Summary of Findings

Study TypeFindings
Anticancer StudiesInduction of apoptosis in cancer cell lines
Toxicity EvaluationsIncreased LDH activity indicating potential liver damage
Epidemiological DataLow toxicity at environmental levels; higher risks with occupational exposure

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reactivity is typical of amides and has been observed in structurally related compounds .

Reaction Type Reagents/Conditions Products
Acidic HydrolysisConcentrated HCl, reflux2-(2,4-Dichlorophenoxy)acetic acid + 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
Basic HydrolysisNaOH (aqueous), heatSodium salt of 2-(2,4-dichlorophenoxy)acetate + corresponding amine

Nucleophilic Substitution

The electron-withdrawing dichlorophenoxy group activates the aromatic ring for nucleophilic substitution, particularly at the para position relative to the oxygen atom .

Reaction Type Reagents/Conditions Products
AminationNH₃, Cu catalyst, high pressure2-(4-Amino-2-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
MethoxylationNaOMe, DMF, 80°C2-(4-Methoxy-2-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cyclization Reactions

The pyrido[1,2-a]pyrimidinone core participates in cyclization reactions with hydrazines or amidines to form fused heterocycles, a pattern noted in related pyrimidine derivatives .

Reaction Type Reagents/Conditions Products
Hydrazine CyclizationHydrazine hydrate, ethanol, ΔPyrazolo[3,4-d]pyrido[1,2-a]pyrimidine derivative
Thiourea CyclizationThiourea, AcOH, refluxThieno[2,3-d]pyrido[1,2-a]pyrimidine derivative

Condensation Reactions

The carbonyl group in the pyrido[1,2-a]pyrimidinone moiety undergoes Knoevenagel or Claisen-Schmidt condensations with active methylene compounds .

Reaction Type Reagents/Conditions Products
Knoevenagel CondensationMalononitrile, piperidine, EtOH(E)-3-(2,4-Dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide
Claisen-SchmidtAcetophenone, NaOH, ethanolChalcone-like derivative with extended conjugation

Electrochemical Reduction

The nitro group (if present in analogs) and dichlorophenoxy moiety may undergo reduction, as seen in studies of similar antitubercular agents .

Reaction Type Conditions Products
Electrochemical ReductionCyclic voltammetry, pH 7 bufferReduced nitro intermediates or dechlorinated products

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s bioactivity involves interactions with enzymes like nitroreductases, leading to reactive intermediates .

Key Observations:

  • The dichlorophenoxy group directs electrophilic substitution and stabilizes intermediates via resonance.

  • The pyrido[1,2-a]pyrimidinone core is reactive toward nucleophiles and cyclizing agents.

  • The acetamide bridge serves as a hydrolyzable linker, enabling prodrug strategies.

For further synthetic exploration, refer to methodologies in pyrido[1,2-a]pyrimidine chemistry and dichlorophenoxy acetamide derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents (R Groups) Key Functional Groups Melting Point (°C) Yield (%)
Target Compound Pyrido[1,2-a]pyrimidinone 2,8-dimethyl; 2,4-dichlorophenoxy Acetamide, 4-oxo, dichlorophenoxy ether Not reported Not reported
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, ) Pyridine 4-methylpyridin-2-yl; 2,4-dichlorophenoxy Acetamide, dichlorophenoxy ether Not reported Not reported
2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA, ) Ethyl mercaptan 2-mercaptoethyl; 2,4-dichlorophenoxy Thiol, acetamide, dichlorophenoxy ether Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6, ) Dihydropyrimidinone 2,3-dichlorophenyl; 4-methyl-6-oxo-thio Thioether, dichlorophenyl, acetamide 230 80
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Thieno-pyrido-pyrimidinone 7-methyl; phenylamino Thiophene, acetamide, pyrimidinone 143–145 73

Key Observations :

  • Core Structure: The pyrido[1,2-a]pyrimidinone system in the target compound distinguishes it from pyridine (Compound 533) or thieno-pyrido-pyrimidinone () analogs. The bicyclic core may enhance rigidity and binding affinity compared to monocyclic systems.
  • Substituents: Methyl groups at positions 2 and 8 (target) vs. thiophene () or thioether () substituents influence solubility and steric interactions.
  • Functional Groups : The 4-oxo group in the target compound contrasts with thiols (DICA, ) or thioethers (), which may alter redox properties or protein-binding interactions.

Q & A

Q. How can computational modeling guide the design of derivatives with reduced toxicity?

  • Methodology :
  • ADMET Prediction : Use SwissADME to optimize logP (<5), polar surface area (>60 Ų), and rule-of-five compliance .
  • CYP450 Inhibition Screening : Simulate interactions with CYP3A4/2D6 using StarDrop’s P450 module to flag hepatotoxicity risks .

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